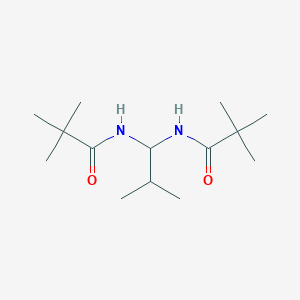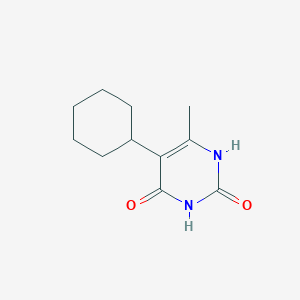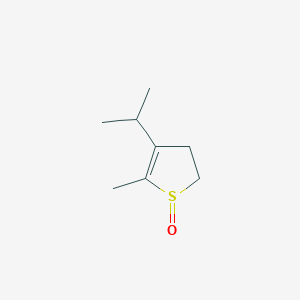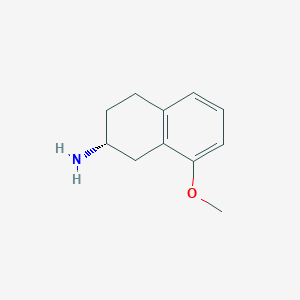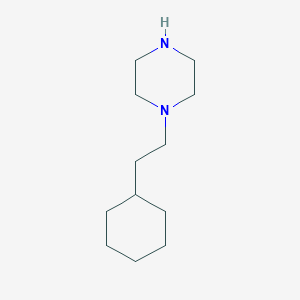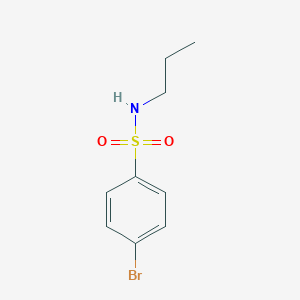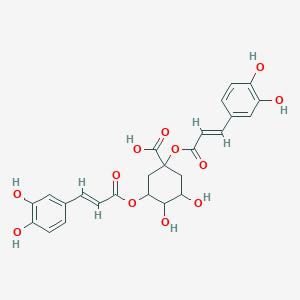
Cynarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cynarin is a natural compound found in artichokes, which has been studied for its potential health benefits. This compound has gained attention due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Cynarin works by inhibiting the activity of enzymes that are involved in the breakdown of fats and carbohydrates. This leads to a reduction in the absorption of these nutrients, which can help to reduce the risk of obesity and related health conditions. This compound also has antioxidant properties, which help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help to reduce the risk of heart disease. This compound has also been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, which can help to reduce the risk of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of studying cynarin in the laboratory is that it is a natural compound, which means that it is less likely to have side effects than synthetic compounds. Additionally, this compound is readily available, making it easy to obtain for laboratory experiments. However, one limitation of studying this compound is that it can be difficult to isolate and purify the compound, which can make it challenging to study its effects.
Future Directions
There are a number of future directions for research on cynarin. One area of research is the potential use of this compound in the treatment of liver disease. Another area of research is the potential use of this compound in the treatment of diabetes. Additionally, there is a need for further research on the mechanism of action of this compound, as well as its effects on other physiological systems in the body.
Conclusion:
In conclusion, this compound is a natural compound found in artichokes that has been studied for its potential health benefits. It has been shown to have antioxidant and anti-inflammatory properties, as well as a protective effect on liver function and potential use in the treatment of diabetes. While there are limitations to studying this compound in the laboratory, there are a number of future directions for research on this compound.
Synthesis Methods
Cynarin is a compound that can be extracted from the leaves of artichokes. The extraction process involves drying and grinding the leaves, followed by extraction with a solvent such as ethanol. The extract is then purified and concentrated to obtain this compound in its pure form.
Scientific Research Applications
Cynarin has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. It has been shown to have a protective effect on liver function, reducing the risk of liver damage caused by toxins. This compound has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and glucose uptake.
properties
CAS RN |
1884-24-8 |
|---|---|
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35)/b7-3+,8-4+ |
InChI Key |
YDDUMTOHNYZQPO-FCXRPNKRSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O |
synonyms |
1,5-dicaffeoylquinic acid 1-carboxy-4,5-dihydroxy-1,3-cyclohexylenebis-(3,4-dihydroxycinnamate) cinarin cinarina cinarine Cynarex cynarin cynarin, (1alpha,3alpha,4alpha,5beta)-isomer cynarine cynarix listricol listrocol nivellipid phemocil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



